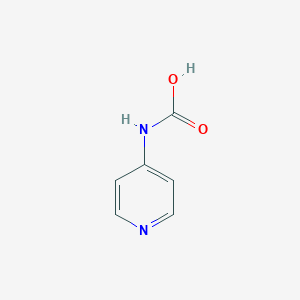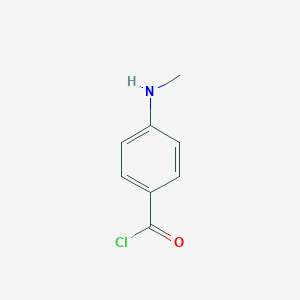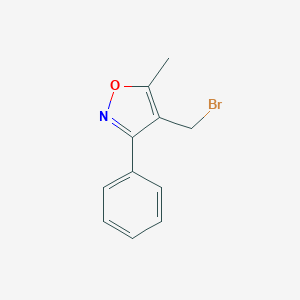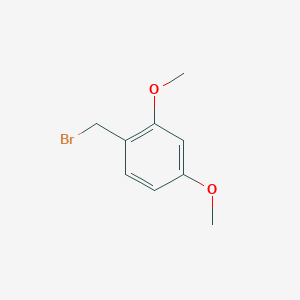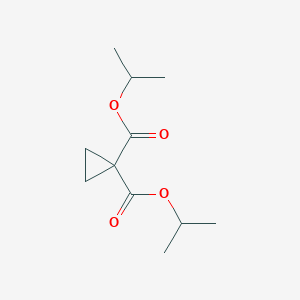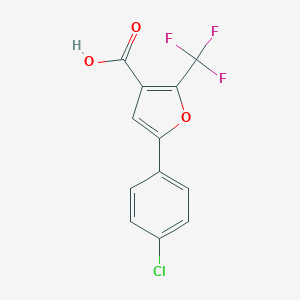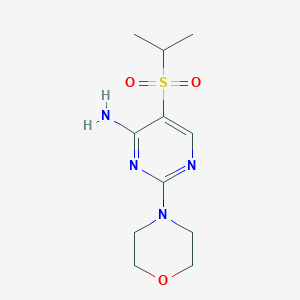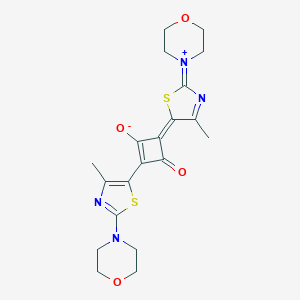![molecular formula C7H5NO2 B064265 Furo[2,3-b]pyridine 7-oxide CAS No. 181526-16-9](/img/structure/B64265.png)
Furo[2,3-b]pyridine 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an oxygen atom attached to the seventh position of the pyridine ring. The unique structure of this compound contributes to its potential as a scaffold for the development of various therapeutic agents, particularly in the treatment of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-b]pyridine 7-oxide typically involves multi-step processes that include cyclization and oxidation reactions. One common method involves the cyclization of chalcones bearing specific substituents, followed by oxidation to introduce the oxygen atom at the desired position. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can be used as starting materials. The synthetic strategy may involve Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or functional groups.
Reduction: Removal of oxygen atoms or reduction of functional groups.
Substitution: Replacement of hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly its ability to disrupt key cellular signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of Furo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to and inhibit key enzymes and receptors involved in cell proliferation and survival. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions disrupt critical signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Furo[2,3-b]pyridine 7-oxide can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine: Known for its use as a scaffold in kinase inhibitors.
Furo[3,2-b]pyridine: Recognized for its applications in the development of selective kinase inhibitors.
Pyridine-2(H)-one and Nicotinonitrile Derivatives: These compounds share structural similarities and have been studied for their therapeutic potential against various diseases
Properties
IUPAC Name |
7-oxidofuro[2,3-b]pyridin-7-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPTRGJACUTAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C([N+](=C1)[O-])OC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442324 |
Source


|
| Record name | Furo[2,3-b]pyridine 7-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181526-16-9 |
Source


|
| Record name | Furo[2,3-b]pyridine 7-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
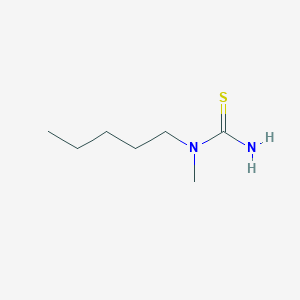
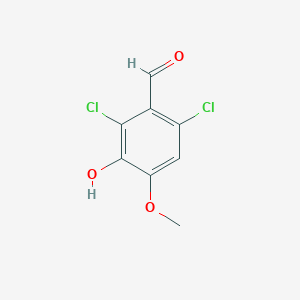
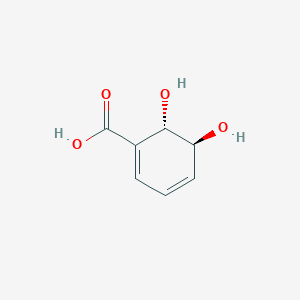
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
